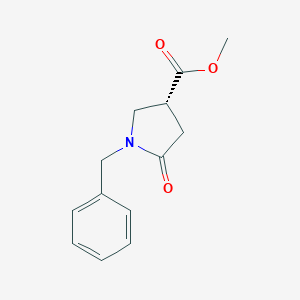

(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid is a chiral molecule that can be used as an intermediate in the synthesis of various optically active amino acids. Optically active amino acids are important in the pharmaceutical industry for the production of drugs and in the field of asymmetric synthesis for creating chiral centers.

Synthesis Analysis

The synthesis of related optically active amino acids has been demonstrated through the optical resolution of racemic mixtures. For instance, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was resolved using cinchonidine, yielding (S)- and (R)- enantiomers with high optical purity after recrystallization . Similarly, (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid was resolved using chiral resolving agents to afford its enantiomers with high yields and optical purities . These methods could potentially be adapted for the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid by choosing appropriate resolving agents and conditions tailored to the specific properties of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques such as melting point determination, solubility testing, and infrared spectroscopy. These studies help in understanding the racemic or conglomerate nature of the compounds at different temperatures, which is crucial for the optical resolution process . The molecular structure analysis is essential for the synthesis of pure enantiomers and could be applied to the study of (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid to ensure the correct stereochemistry is obtained.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chiral amino acids often include resolution of racemates, protection and deprotection of functional groups, and reduction reactions. For example, after the optical resolution, O-tosylation followed by reduction with zinc powder and sodium iodide was used to obtain the desired enantiomers of 2-amino-2-methyl-3-phenylpropanoic acid . These types of reactions are likely to be relevant for the synthesis and manipulation of (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and complexation behavior play a significant role in the synthesis and application of chiral compounds. For instance, the complexation constants of various benzoic acid derivatives with cyclodextrins have been studied, which can influence the solubility and stability of these compounds in aqueous solutions . Understanding these properties is important for the purification and application of (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid in different environments.

科学研究应用

Biologically Active Compounds of Plants

Natural carboxylic acids, including derivatives similar to (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid, exhibit a range of biological activities due to their structural variations. These compounds have been analyzed for their antioxidant, antimicrobial, and cytotoxic activities, showing that structural differences significantly affect their bioactivity. For instance, rosmarinic acid displayed high antioxidant activity, and the presence of hydroxyl groups influenced the cytotoxic potential against cancer, suggesting a potential avenue for research involving similar compounds (Godlewska-Żyłkiewicz et al., 2020).

Ninhydrin Reaction in Analytical Sciences

The ninhydrin reaction, which reacts with amino groups to form Ruhemann's purple, has been extensively applied across various scientific fields, including agricultural, medical, and protein sciences. This reaction's versatility highlights the importance of amino acids and related compounds in analytical applications, emphasizing their role in detecting and analyzing amino acids, peptides, and proteins in diverse samples (Friedman, 2004).

Benzoxaboroles in Organic Synthesis and Biology

Benzoxaboroles, derivatives of phenylboronic acids, have found broad applications due to their exceptional properties. While not directly related to (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid, the study of benzoxaboroles demonstrates the potential for structurally similar compounds in organic synthesis and biological applications. Certain benzoxaboroles have displayed biological activity and are under clinical trials, suggesting a pathway for the development of new drugs and therapeutic agents from similar compounds (Adamczyk-Woźniak et al., 2009).

Reactive Carbonyl Species and Chronic Diseases

The study of reactive carbonyl species (RCS), which includes compounds structurally related to (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid, has implications for understanding their role in chronic diseases. RCS are known to damage cellular components and are linked to conditions like diabetes, cancer, and cardiovascular disease. This research underscores the importance of understanding the metabolic pathways and therapeutic targets of compounds like (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid in the context of chronic disease management (Fuloria et al., 2020).

安全和危害

未来方向

属性

IUPAC Name |

(2R)-3-fluoro-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFJJOJQOPXMPP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CF)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CF)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)